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Compound of Interest

Compound Name: 2-Ethylbutyric acid

Cat. No.: B031108

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive information on the application of 2-Ethylbutyric acid as a
flavoring agent in food science research. This document includes its sensory properties,
regulatory status, and detailed protocols for its analysis and evaluation.

Application Notes
Introduction

2-Ethylbutyric acid (IUPAC name: 2-ethylbutanoic acid) is a branched-chain fatty acid known
for its significant role as a flavoring agent in the food industry.[1][2] It is a clear, colorless to light
yellow liquid with a characteristic pungent, rancid, and oily-fruity odor.[1][3][4] This compound is
found naturally in a variety of foods, including guava, wheaten bread, and numerous cheeses
like Parmesan, blue, and cheddar, as well as fruits such as apples, bananas, and pineapples.

[1]

Its primary application in food science is to impart or enhance specific flavor profiles. It is widely
employed to create fruity notes, especially for strawberry and pineapple, as well as contributing
to the characteristic flavors of cheese and nuts.[5][6]

Regulatory Status and Safety

2-Ethylbutyric acid is recognized as a safe flavoring substance by major international
regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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concluded that there is "no safety concern at current levels of intake when used as a flavouring

agent".[3][7] In the United States, it is listed by the FDA as a synthetic flavoring substance

permitted for direct addition to food for human consumption (21 CFR 172.515) and is
designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers
Association (FEMA).[3][8][9]

Applications in Flavor Research

Flavor Profile Contribution: The sensory profile of 2-Ethylbutyric acid is complex, described
as acidic, fruity, and tropical with a creamy aftertaste.[1][10] Its odor profile includes notes of
berry, whiskey, and dairy.[2][10] This versatility allows its use across a wide spectrum of
flavor formulations.

Flavor Formulations: It is a key component in building fruit flavors like strawberry, pineapple,
and guava.[1][5][6] It is also instrumental in creating the sharp, tangy notes characteristic of
many fermented dairy products and various types of cheese.[5]

Analytical Standard: Due to its stability and purity, 2-Ethylbutyric acid is frequently used as
an internal standard for the accurate quantification of volatile fatty acids (VFAS) in various
complex matrices, such as biological and environmental samples, using chromatographic
techniques.[1][5][11]

Data Presentation

The quantitative data for 2-Ethylbutyric acid are summarized in the tables below for easy

reference and comparison.

Table 1: Physicochemical Properties of 2-Ethylbutyric Acid
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Property Value References

Molecular Formula CeH1202 [1]

Molecular Weight 116.16 g/mol [1][3]
Clear colorless to light yellow

Appearance o [11[3]
liquid

Melting Point -16to -13 °C [1]

N ] 99-101 °C at 18 mmHg; 194

Boiling Point [11141112]
°C at 760 mmHg

Density ~0.92 g/mL at 25 °C [1]

Water Solubility 18 g/L at 20 °C [11031[13]

Vapor Pressure 0.188 mmHg at 25 °C [10]

Flash Point 87 °C (190 °F) [4][10]

Table 2: Sensory Thresholds and Descriptors of 2-Ethylbutyric Acid

Parameter Value |/ Descriptors References
15 to 600 ppb (parts per
Odor Threshold o Peb (p P [1]
billion)
Characteristics noted at 35
Taste Threshold o [1][10]
ppm (parts per million)
_ Rancid, oily-fruity, acidulous,
Odor Descriptors ) [1112114]
pungent, berry, whiskey, dry
) Acidic, fruity, tropical, creamy
Taste Descriptors [1][2][10]

aftertaste, sour

Table 3: Regulatory Information for 2-Ethylbutyric Acid
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Regulatory Body Identifier | Status References
FEMA Number 2429 [31[8]

JECFA Number 257 [3][8]

FDA Regulation 21 CFR 172.515 [3][10]
GRAS Status GRAS 3, 25 [3]

Council of Europe No. 2001

Experimental Protocols
Protocol 1: Sensory Evaluation of 2-Ethylbutyric Acid

Objective: To determine the detection threshold and create a descriptive sensory profile of 2-
Ethylbutyric acid.

Methodology:

o Panelist Selection: Recruit 15-20 panelists screened for their sensory acuity and ability to
describe flavor attributes.

e Threshold Testing (ASTM E679):

o Prepare a series of dilutions of 2-Ethylbutyric acid in deodorized water, starting from 100

ppm down to 1 ppb in half-log steps.

o Use a three-alternative forced-choice (3-AFC) method, where panelists are presented with
three samples (two blanks, one with the acid) and asked to identify the different sample.

o The individual threshold is the lowest concentration at which the panelist can reliably
detect the compound. The group threshold is calculated as the geometric mean of
individual thresholds.

o Descriptive Analysis:

o Use a trained panel of 8-10 individuals.
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o During training sessions, develop a consensus vocabulary for the aroma and flavor
attributes of 2-Ethylbutyric acid (e.g., "fruity,” "cheesy," "sour," "creamy").

o Prepare a sample of 2-Ethylbutyric acid at a supra-threshold concentration (e.g., 35
ppm) in a neutral food base (e.g., water, unsalted crackers).

o Panelists rate the intensity of each attribute on a 15-point scale.

o Data Analysis: Analyze threshold data using geometric means. Analyze descriptive analysis
data using analysis of variance (ANOVA) to identify significant differences in attribute
intensity.
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Workflow for the sensory evaluation of a flavor compound.

Protocol 2: Quantification in a Food Matrix using GC-MS

Objective: To quantify the concentration of 2-Ethylbutyric acid in a liquid food sample (e.g.,

fruit juice).

Methodology:
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 Internal Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g.,
2-ethylpentanoic acid) in methanol.

o Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

(¢]

Place 5 mL of the liquid sample into a 20 mL headspace vial.

Add a known amount of the internal standard solution.

[¢]

[¢]

Add 1 g of NaCl to increase the volatility of the analytes.

[e]

Seal the vial and place it in a heating block at 60°C for 15 minutes for equilibration.

o

Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

e GC-MS Analysis:

[e]

Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).

o Column: Use a polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 pm).

o Oven Program: Start at 40°C (hold for 3 min), ramp to 150°C at 5°C/min, then ramp to
240°C at 20°C/min (hold for 5 min).

o Carrier Gas: Helium at a constant flow of 1.0 mL/min.

o Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Use Scan mode
(m/z 35-350) for initial identification and Selected lon Monitoring (SIM) mode for
quantification. Monitor characteristic ions for 2-ethylbutyric acid (e.g., m/z 73, 87, 116)
and the internal standard.

 Calibration and Quantification:

o Prepare a series of calibration standards by spiking a blank matrix with known
concentrations of 2-Ethylbutyric acid and a fixed concentration of the internal standard.

o Generate a calibration curve by plotting the peak area ratio (analyte/internal standard)
against the concentration ratio.
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o Calculate the concentration of 2-Ethylbutyric acid in the sample using the regression
equation from the calibration curve.

Sample Preparation HS-SPME Extraction esorption GC-MS Analysis
(Add Internal Standard, NaCI) (60°C, 30 min) in GC Inlet (250° (Separation & Detection)

Click to download full resolution via product page

Workflow for GC-MS quantification using HS-SPME.

Protocol 3: Analysis of Short-Chain Fatty Acids by LC-
MS with Derivatization

Objective: To quantify 2-Ethylbutyric acid and other short-chain fatty acids (SCFAS) in a
complex biological matrix (e.g., plasma) where direct GC-MS is challenging.

Principle: SCFAs are derivatized to improve their retention on reversed-phase LC columns and
enhance their ionization efficiency for mass spectrometry. This protocol is adapted from
methods using 3-nitrophenylhydrazine (3-NPH).[14][15][16]

Methodology:
» Reagent Preparation:
o 3-NPH Solution: 200 mM 3-nitrophenylhydrazine hydrochloride in 50% acetonitrile/water.

o EDC Solution: 120 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide with 6% pyridine
in 50% acetonitrile/water.

o Internal Standard Stock: Prepare a mixed stock of isotopically labeled SCFAs (or an odd-
chain fatty acid if labeled standards are unavailable) in acetonitrile.

o Sample Preparation and Derivatization:

o To 50 pL of plasma, add 150 pL of acetonitrile containing the internal standards to
precipitate proteins.
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[e]

Vortex and centrifuge at 14,000 x g for 10 minutes.

o

Transfer 40 pL of the supernatant to a new vial.

[¢]

Add 20 pL of the 3-NPH solution and 20 uL of the EDC solution.

Incubate at 40°C for 30 minutes.

o

[e]

After incubation, dilute the sample with 400 pL of 10% acetonitrile/water before injection.

LC-MS/MS Analysis:

[e]

LC System: UPLC/HPLC system.

o Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 pm).
o Mobile Phase A: 0.1% formic acid in water.

o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: A suitable gradient to separate the SCFA derivatives (e.g., start at 15% B, ramp
to 55% B over 10 minutes).

o Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization
(ESI) source operating in negative ion mode.

o Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-
product ion transitions for each derivatized SCFA and internal standard.

Data Analysis: Quantify using a calibration curve prepared in a blank matrix, plotting the
peak area ratio of the analyte to its corresponding internal standard against concentration.
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Generalized pathway for odorant perception in the brain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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